molecular formula C7H13N3 B12812739 2-(3-(Dimethylamino)azetidin-1-yl)acetonitrile

2-(3-(Dimethylamino)azetidin-1-yl)acetonitrile

Cat. No.: B12812739
M. Wt: 139.20 g/mol
InChI Key: OSPJQPNOBCAYMG-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)azetidin-1-yl)acetonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

The synthesis of 2-(3-(Dimethylamino)azetidin-1-yl)acetonitrile can be achieved through several routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3-(Dimethylamino)azetidin-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-(Dimethylamino)azetidin-1-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylamino)azetidin-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(3-(Dimethylamino)azetidin-1-yl)acetonitrile include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-[3-(dimethylamino)azetidin-1-yl]acetonitrile

InChI

InChI=1S/C7H13N3/c1-9(2)7-5-10(6-7)4-3-8/h7H,4-6H2,1-2H3

InChI Key

OSPJQPNOBCAYMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CN(C1)CC#N

Origin of Product

United States

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